molecular formula C21H15Cl B12810913 1-chloro-2,3-diphenyl-1H-indene CAS No. 4023-85-2

1-chloro-2,3-diphenyl-1H-indene

Cat. No.: B12810913
CAS No.: 4023-85-2
M. Wt: 302.8 g/mol
InChI Key: FLKSDKAQDRSWDR-UHFFFAOYSA-N
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Description

1-Chloro-2,3-diphenyl-1H-indene is an organic compound with the molecular formula C21H15Cl It is a derivative of indene, characterized by the presence of a chlorine atom and two phenyl groups attached to the indene core

Preparation Methods

The synthesis of 1-chloro-2,3-diphenyl-1H-indene typically involves the chlorination of 2,3-diphenylindene. One common method includes the reaction of 2,3-diphenylindene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2,3-diphenylindene

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

The reaction yields this compound as the primary product .

Chemical Reactions Analysis

1-Chloro-2,3-diphenyl-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2,3-diphenylindene.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .

Scientific Research Applications

1-Chloro-2,3-diphenyl-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-diphenyl-1H-indene and its derivatives involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

1-Chloro-2,3-diphenyl-1H-indene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

4023-85-2

Molecular Formula

C21H15Cl

Molecular Weight

302.8 g/mol

IUPAC Name

1-chloro-2,3-diphenyl-1H-indene

InChI

InChI=1S/C21H15Cl/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21H

InChI Key

FLKSDKAQDRSWDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2Cl)C4=CC=CC=C4

Origin of Product

United States

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